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Compound of Interest

N-(4-aminophenyl)-2,2-
Compound Name:
dimethylpropanamide

Cat. No.: B034827

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as N-(4-aminophenyl)-pivalamide,
is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive
primary aromatic amine and a sterically hindered amide group, allows for selective chemical
transformations, making it an important intermediate in the preparation of a variety of complex
organic molecules, including active pharmaceutical ingredients (APIs). This technical guide
provides a comprehensive overview of the synthesis, properties, and applications of N-(4-
aminophenyl)-2,2-dimethylpropanamide, complete with detailed experimental protocols and
data presented for clarity and reproducibility.

Physicochemical Properties

N-(4-aminophenyl)-2,2-dimethylpropanamide is a solid at room temperature with the
following key properties:
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Property Value

CAS Number 104478-93-5
Molecular Formula C11H16N20
Molecular Weight 192.26 g/mol
Appearance Solid

Purity Typically >95%

Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide

The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide can be achieved through two
primary routes, both of which leverage common and well-established organic reactions.

Route 1: Acylation of p-Nitroaniline followed by
Reduction

This two-step approach involves the initial acylation of p-nitroaniline with pivaloyl chloride,
followed by the reduction of the nitro group to a primary amine. This method is advantageous
as it allows for the selective acylation of one amino group in a precursor before the final, more
reactive amine is revealed.

p-Nitroaniline |—.valoyl Chioride, Pyridine, DEM =[N»(4-nitrophenyl)-2,2-dimethylpropanamide]M[N-(4»aminophenyl)-2,2-dimethylpropanamide]

Click to download full resolution via product page
Caption: Synthetic pathway via acylation of p-nitroaniline and subsequent reduction.
Experimental Protocol:

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide
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» To a solution of p-nitroaniline (1 equivalent) in dry dichloromethane (DCM) under an inert
atmosphere, add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

o Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.

o Allow the reaction mixture to warm to room temperature and stir for 24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with water and extract the organic layer.

e Wash the organic layer sequentially with 1M HCI, saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Dissolve the purified N-(4-nitrophenyl)-2,2-dimethylpropanamide (1 equivalent) in ethanol.
e Add a catalytic amount of 10% Palladium on carbon (Pd/C).

e Subject the mixture to hydrogenation (Hz2) at a suitable pressure (e.g., balloon pressure or in
a Parr hydrogenator).

» Monitor the reaction by TLC until the starting material is consumed.

« Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad
with ethanol.

o Concentrate the filtrate under reduced pressure to obtain N-(4-aminophenyl)-2,2-
dimethylpropanamide.

Route 2: Selective Mono-acylation of p-
Phenylenediamine
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This route involves the direct and selective acylation of one of the two amino groups of p-
phenylenediamine. The steric hindrance of the pivaloyl group can aid in achieving mono-
acylation over di-acylation, especially when the stoichiometry of the acylating agent is carefully
controlled.

Pivaloyl Chloride (1 eq.), Pyridine, THF/CH3CN

(p-Phenernediamine} >KN-(4-aminophenyI)-2,2-dimethylpropanamide)

Click to download full resolution via product page
Caption: Direct selective mono-acylation of p-phenylenediamine.
Experimental Protocol:

e Dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as a mixture of
tetrahydrofuran (THF) and acetonitrile (CHsCN).

e Add a tertiary amine base, such as pyridine (1.1 equivalents), to the solution and cool to 0
°C.

o Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled and stirred solution.

» Allow the reaction to proceed at 0 °C and monitor its progress by TLC to maximize the
formation of the mono-acylated product and minimize the di-acylated byproduct.

o Once the reaction is complete, quench with water and precipitate the product.
o Collect the solid by filtration and wash with water.

e The crude product can be purified by recrystallization from a suitable solvent system, such
as ethanol/water or toluene, to yield pure N-(4-aminophenyl)-2,2-dimethylpropanamide.[1]

Applications in Organic Synthesis

The bifunctional nature of N-(4-aminophenyl)-2,2-dimethylpropanamide makes it a versatile
building block for the synthesis of more complex molecules. The primary amino group can
undergo a wide range of chemical transformations, including diazotization, further acylation,
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alkylation, and formation of heterocycles. The pivaloyl group, being sterically hindered,
provides stability and can influence the regioselectivity of subsequent reactions.

Role as a Linker in Medicinal Chemistry

While specific examples for N-(4-aminophenyl)-2,2-dimethylpropanamide are not
extensively documented in publicly available literature, its structural motif is common in
medicinal chemistry. The p-aminophenyl amide core can act as a rigid linker to connect
different pharmacophores. The amide bond provides conformational rigidity, while the phenyl
ring allows for the introduction of substituents to modulate physicochemical and
pharmacological properties.

Primary Aromatic Amine Coupling Reaction Pharmacophore A
[N-(4-aminophenyl)-2,2-dimethylpropanamideu Biologically Active Molecule
4'
Tertiary Amide Structural Scaffold Pharmacophore B

Click to download full resolution via product page

Caption: Role as a bifunctional linker in drug design.

Synthesis of Heterocyclic Compounds

The primary amino group of N-(4-aminophenyl)-2,2-dimethylpropanamide can be utilized as
a key functional group for the construction of various heterocyclic rings, which are prevalent in
many biologically active compounds. For instance, it can react with 1,3-dicarbonyl compounds
to form benzodiazepines or with other appropriate reagents to synthesize quinoxalines,
benzimidazoles, and other important heterocyclic systems.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for N-(4-aminophenyl)-2,2-dimethylpropanamide are not
readily available in the searched literature, the expected spectroscopic data can be predicted
based on its structure.
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Spectroscopy Expected Features

- A singlet for the nine protons of the tert-butyl
group. - Signals in the aromatic region for the
four protons on the phenyl ring (likely two

H NMR p phenyl ring (likely
doublets). - A broad singlet for the two protons
of the primary amine. - A singlet for the amide

proton.

- A signal for the quaternary carbon and the

methyl carbons of the tert-butyl group. - Four
13C NMR distinct signals for the carbons of the aromatic

ring. - A signal for the carbonyl carbon of the

amide.

- N-H stretching vibrations for the primary amine
R (Infrared) (typically two bands). - N-H stretching for the
nfrare
amide. - C=0 stretching for the amide. -

Aromatic C-H and C=C stretching vibrations.

Conclusion

N-(4-aminophenyl)-2,2-dimethylpropanamide is a synthetically useful and versatile building
block. The presence of two distinct and reactive functional groups, combined with the steric
influence of the pivaloyl moiety, allows for its strategic incorporation into a wide array of organic
molecules. The synthetic routes outlined in this guide are robust and utilize readily available
starting materials and reagents. For researchers and professionals in drug development and
organic synthesis, N-(4-aminophenyl)-2,2-dimethylpropanamide represents a valuable tool
for the construction of novel and complex molecular architectures. Further exploration of its
applications is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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